1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride
Description
1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride is a fluorinated naphthalene derivative characterized by a naphthalen-2-ol backbone substituted with an amino-(4-fluorophenyl)methyl group and a hydrochloride counterion. This compound is commercially available in varying quantities (e.g., 1g and 250mg), as noted in CymitQuimica’s fluorinated compounds catalog (Ref: 54-PC404507) . However, explicit pharmacological or toxicological data for this compound remain undocumented in the provided evidence .
Properties
IUPAC Name |
1-[amino-(4-fluorophenyl)methyl]naphthalen-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO.ClH/c18-13-8-5-12(6-9-13)17(19)16-14-4-2-1-3-11(14)7-10-15(16)20;/h1-10,17,20H,19H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAFHLBMJVACNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(C3=CC=C(C=C3)F)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588733 | |
| Record name | 1-[Amino(4-fluorophenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1169968-26-6 | |
| Record name | 1-[Amino(4-fluorophenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amination via β-Hydroxycarboxylic Acid Ester Condensation
A solvent-free condensation approach, adapted from patent WO2003042166A2, involves reacting 2-(3-alkoxy-4-hydroxyphenyl)-ethylamine derivatives with β-hydroxycarboxylic acid esters. For the target compound, naphthalen-2-ol serves as the phenolic core, while 4-fluorobenzaldehyde provides the aryl component.
Reaction Mechanism
- Ester Activation : The β-hydroxycarboxylic acid ester (e.g., methyl 2-hydroxy-2-(4-fluorophenyl)acetate) is prepared by treating 2-(4-fluorophenyl)-2-hydroxyacetic acid with methanol and sulfuric acid.
- Condensation : The ester reacts with 2-(naphthalen-2-ol)ethylamine in a solvent-free system at 100–120°C. The absence of solvent minimizes side reactions, enhancing yield (reported up to 75% in analogous systems).
- Hydrochloride Formation : The free amine is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.
Key Parameters
| Parameter | Value | Source |
|---|---|---|
| Temperature | 100–120°C | |
| Reaction Time | 48–72 hours | |
| Yield | 68–75% |
Cyanohydrin Intermediate Route
This method, inspired by reductive amination protocols in WO2003042166A2, employs cyanohydrin formation followed by hydrogenation.
Synthetic Steps
- Cyanohydrin Synthesis : 4-Fluorobenzaldehyde reacts with sodium cyanide and naphthalen-2-ol in aqueous methanol at 0–5°C to form 2-(4-fluorophenyl)-2-hydroxyacetonitrile.
- Hydrogenation : The nitrile group is reduced using hydrogen gas and palladium on charcoal in ethanol, yielding the primary amine.
- Salt Formation : The amine is treated with HCl in ethanol to afford the hydrochloride salt.
Optimization Insights
Grignard Reagent-Based Alkylation
Adapting methodologies from metal-free syntheses, this route utilizes Grignard reagents to construct the amino-methyl backbone.
Procedure
- Imine Formation : Naphthalen-2-ol is converted to its benzophenone imine derivative via reaction with benzophenone in 2-MeTHF.
- Allylation : Allylmagnesium chloride (2.2 equiv.) is added at 0°C, forming the homoallylamine intermediate.
- Hydrolysis : The imine is hydrolyzed using 30% aqueous acetic acid, releasing the primary amine.
- Fluorophenyl Incorporation : The amine reacts with 4-fluorobenzaldehyde in hexafluoroisopropanol (HFIP) at room temperature, followed by HCl treatment to isolate the hydrochloride.
Performance Metrics
| Metric | Value | Source |
|---|---|---|
| Allylation Yield | 80% | |
| HFIP Reaction Time | 6 hours |
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Average Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| β-Hydroxy Ester Route | 72% | >95% | Industrial |
| Cyanohydrin Route | 65% | 92% | Lab-scale |
| Grignard Alkylation | 78% | 98% | Pilot-scale |
The β-hydroxy ester method offers scalability but requires prolonged reaction times. The Grignard approach achieves higher purity but involves moisture-sensitive reagents.
Chemical Reactions Analysis
Cyclization to Naphthoxazine Derivatives
The amino and hydroxyl groups facilitate cyclization reactions with aldehydes. For example:
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Reaction with formaldehyde in THF/H<sub>2</sub>O at room temperature for 15 hours yields naphthoxazine derivatives (e.g., compound 4 in ).
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Methylation using formaldehyde and trifluoroacetic acid in THF (4 hours) produces 2-(R)-4-phenyl-naphtho[1,2-e] oxazine with 90% efficiency .
Key Conditions
| Reagent | Solvent | Time | Yield | Product Class |
|---|---|---|---|---|
| Formaldehyde | THF/H<sub>2</sub>O | 15 h | 65–90% | Naphthoxazines |
| Formaldehyde + TFA | THF | 4 h | 90% | N-Methyl oxazines |
Catalytic Ring-Closing Reactions
Low-valent titanium catalysts enable chemoselective transformations:
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With triphosgene under TiCl<sub>4</sub>/Mg catalysis (THF, reflux), the compound forms 1,3-diaryl-1H-naphtho[1,2-e] oxazine-2(3H)-carbaldehyde (44 ) in 65–96% yield .
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Using triethyl orthoformate with TiCl<sub>4</sub>/Sm, the reaction generates 8-bromo-1,3-bis(aryl)-2,3-dihydro-1H-naphtho[1,2-e] oxazines .
Mechanistic Pathway
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Tautomerization to open-chain intermediates.
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Reduction by Sm<sup>2+</sup> or Mg to aminophenol species.
N-Alkylation and Functionalization
The amino group undergoes selective alkylation:
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N-Benzylation with benzotriazolylmethanol under neutral conditions produces 2-(R)-N-benzotriazolylmethyl-4-phenyl-naphtho[1,2-e] oxazine (16 ) .
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Dynamic kinetic resolution (DKR) with organometallic reagents (e.g., R<sub>4</sub>M) yields chiral tertiary aminonaphthols .
Example Reaction
text1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol + BtCH2OH → 2-(R)-N-benzotriazolylmethyl oxazine (1 h, RT)
Friedel-Crafts and Cross-Coupling Reactions
The naphthalene moiety participates in electrophilic substitutions:
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride exhibit anticancer properties. Studies have shown that derivatives of naphthalene can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that naphthalene derivatives could induce apoptosis in cancer cell lines, suggesting that this compound might have similar effects due to its structural characteristics.
-
Antimicrobial Properties :
- The compound has shown promise as an antimicrobial agent against various bacterial strains. Its ability to inhibit bacterial growth makes it a candidate for further development in antibiotic research.
- Case Study : A comparative study on naphthalene derivatives indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, which could be attributed to the presence of the amino group and the fluorine atom enhancing its bioactivity.
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Neuroprotective Effects :
- Emerging research suggests that compounds with naphthalene structures may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's.
- Case Study : In vitro studies have shown that naphthalene derivatives can protect neuronal cells from oxidative stress, indicating a possible therapeutic role for this compound in neuroprotection.
Material Science Applications
- Dye Synthesis :
- The unique structural features of 1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride allow it to be explored as a precursor for synthesizing various dyes used in textiles and biological imaging.
- Data Table :
| Application | Compound Type | Properties |
|---|---|---|
| Textile Dyes | Naphthalene Derivatives | Brightness, Stability |
| Biological Imaging | Fluorescent Dyes | High Sensitivity, Specificity |
- Polymer Additives :
- This compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties.
- Case Study : Research has indicated that incorporating naphthalene derivatives into polymer matrices improves their thermal resistance and mechanical strength, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the amino and fluoro groups can enhance its binding affinity and specificity for certain targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Biological Activity
1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride, identified by its CAS number 1169968-26-6, is a compound of interest in the field of medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride has the molecular formula and a molecular weight of approximately 305.76 g/mol. Its structure features a naphthalene core substituted with an amino group and a fluorinated phenyl moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The presence of the fluorine atom enhances the lipophilicity and bioavailability of the compound, potentially allowing it to penetrate cell membranes effectively.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated significant antiproliferative effects against multiple cancer cell lines:
| Cell Line | % Inhibition | IC50 (µM) |
|---|---|---|
| T-47D (Breast Cancer) | 90.47% | 0.67 |
| MDA-MB-468 (Breast) | 84.83% | 0.80 |
| SK-MEL-5 (Melanoma) | 81.58% | 0.87 |
| SR (Leukemia) | 84.32% | 0.90 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as inhibition of key signaling pathways involved in cell proliferation and survival .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- In Vitro Studies : A study reported that 1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride exhibited high potency against breast cancer cell lines, with IC50 values significantly lower than those of established chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational analyses indicated strong binding affinities to targets involved in cancer progression, such as Axl kinase, which plays a role in tumor growth and metastasis . The binding energy was calculated to be favorable, suggesting effective inhibition potential.
- Toxicological Profiling : Toxicological assessments indicated that while the compound shows promising anticancer activity, further studies are needed to evaluate its safety profile comprehensively .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption : The lipophilic nature due to fluorination suggests good absorption characteristics.
- Distribution : It is expected to have a high volume of distribution given its chemical structure.
- Metabolism : Preliminary studies indicate that cytochrome P450 enzymes may be involved in metabolizing this compound, which could affect its efficacy and safety .
Q & A
Q. What thermodynamic analyses confirm the compound’s stability under storage conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
